An In-depth Technical Guide to 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1261365-97-2)
An In-depth Technical Guide to 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS 1261365-97-2)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in medicinal chemistry. The document details its chemical properties, a validated synthetic route, and its reactivity, with a focus on its application in the synthesis of complex molecules, particularly kinase inhibitors. This guide is intended to be a valuable resource for researchers in drug discovery and development, providing both theoretical understanding and practical, actionable protocols.
Introduction: The Significance of the 7-Azaindole Scaffold
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structure, a fusion of a pyridine and a pyrrole ring, serves as a bioisostere of indole, a common motif in biologically active compounds. The nitrogen atom in the pyridine ring of the 7-azaindole core can act as a hydrogen bond acceptor, which can lead to enhanced binding affinity and selectivity for biological targets.
The introduction of a trifluoromethyl group (-CF3) at the 5-position of the 7-azaindole core, as seen in the subject of this guide, can significantly enhance the therapeutic potential of molecules containing this scaffold. The -CF3 group is known to improve metabolic stability, increase lipophilicity, and in some cases, directly participate in target binding. Furthermore, the presence of an iodine atom at the 4-position provides a versatile handle for a variety of transition metal-catalyzed cross-coupling reactions, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures. This makes 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine a highly valuable intermediate in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective use in the laboratory. The following table summarizes the key properties of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
| Property | Value | Source |
| CAS Number | 1261365-97-2 | [1] |
| Molecular Formula | C₈H₄F₃IN₂ | [2] |
| Molecular Weight | 312.03 g/mol | [2] |
| Appearance | Off-white to yellow solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Soluble in common organic solvents such as dichloromethane, tetrahydrofuran, and methanol. | Inferred from general properties of similar compounds. |
| Predicted XlogP | 2.8 | [2] |
Note: Experimental data for some properties are not publicly available. The provided information is based on predictions and data from similar compounds.
Synthesis of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Proposed Synthetic Pathway
The proposed synthesis involves a two-step process starting from the commercially available 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, followed by a halogen exchange reaction. A more direct, albeit less documented, route would be the direct iodination of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Caption: Proposed synthetic routes to 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Detailed Experimental Protocol (Based on Analogy)
The following protocol is adapted from a known procedure for the synthesis of 4-iodo-1H-pyrrolo[2,3-b]pyridine from its chloro-analogue and is expected to be effective for the synthesis of the title compound.[3]
Step 1: Halogen Exchange
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To a stirred solution of 4-chloro-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile, add sodium iodide (2.0 eq).
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Slowly add acetyl chloride (2.1 eq) to the mixture.
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Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
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After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
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To the residue, add a 10% aqueous solution of potassium carbonate and extract with dichloromethane (3 x).
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Combine the organic layers, wash with 10% aqueous sodium bisulfite, then with brine, and dry over anhydrous sodium sulfate.
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Concentrate the organic phase under reduced pressure to yield the crude product.
Step 2: Deprotection (if acylation of the pyrrole nitrogen occurs)
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Dissolve the crude product in a mixture of tetrahydrofuran (THF) and 1 M aqueous sodium hydroxide.
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Stir the mixture at room temperature for 2 hours.
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Remove the THF under reduced pressure, dilute the residue with water, and extract with dichloromethane (3 x).
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Wash the combined organic layers with saturated brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the resulting solid by column chromatography on silica gel to afford pure 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Spectroscopic Characterization (Predicted and Analog-Based)
While a complete set of experimental spectra for the title compound is not publicly available, the following data can be predicted or inferred from closely related structures.
| Technique | Predicted/Analog-Based Data |
| ¹H NMR | Expected signals in the aromatic region for the pyrrole and pyridine protons. The pyrrole NH proton will likely appear as a broad singlet at a downfield chemical shift. |
| ¹³C NMR | Characteristic signals for the trifluoromethyl group (a quartet due to C-F coupling) and the carbon atoms of the pyrrolopyridine core. The carbon bearing the iodine atom will be significantly shifted downfield. |
| Mass Spec. | [M+H]⁺ calculated for C₈H₅F₃IN₂⁺: 312.9444.[2] |
Reactivity and Synthetic Applications
The iodine atom at the 4-position of 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is the key to its synthetic utility, enabling a variety of palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents at this position, making it a valuable intermediate in the synthesis of complex molecules, particularly kinase inhibitors.
Palladium-Catalyzed Cross-Coupling Reactions
Caption: Key cross-coupling reactions utilizing 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
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Suzuki Coupling: This reaction with boronic acids or esters is a powerful method for forming carbon-carbon bonds, allowing for the introduction of various aryl and heteroaryl groups. A typical procedure involves a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf), a base like potassium carbonate or cesium carbonate, and a solvent system such as dioxane/water or DME.
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Heck Coupling: The Heck reaction enables the formation of carbon-carbon bonds by coupling with alkenes. Standard conditions often involve a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), a base (e.g., triethylamine), and a polar aprotic solvent like DMF or NMP.
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Buchwald-Hartwig Amination: This reaction is a cornerstone for the synthesis of arylamines. It involves the palladium-catalyzed coupling of the aryl iodide with a primary or secondary amine in the presence of a strong base (e.g., sodium tert-butoxide) and a bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos).
Application in Kinase Inhibitor Synthesis
The 7-azaindole scaffold is a common feature in many kinase inhibitors. The ability to functionalize the 4-position of the 4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core through cross-coupling reactions is particularly valuable for exploring the structure-activity relationships (SAR) of these inhibitors. By introducing different substituents at this position, chemists can modulate the potency, selectivity, and pharmacokinetic properties of the resulting compounds. For example, in the context of Fibroblast Growth Factor Receptor (FGFR) inhibitors, the 5-trifluoromethyl group has been shown to be crucial for activity.[4]
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
4-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a strategically important building block for the synthesis of complex heterocyclic compounds with potential therapeutic applications. Its trifluoromethyl-substituted 7-azaindole core provides a desirable scaffold for interacting with biological targets, while the iodo-substituent offers a versatile handle for a wide array of synthetic transformations. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and a discussion of its reactivity and applications, particularly in the field of kinase inhibitor discovery. It is hoped that this document will serve as a valuable resource for researchers and scientists working at the forefront of medicinal chemistry and drug development.
References
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PubChemLite. 4-iodo-5-(trifluoromethyl)-1h-pyrrolo[2,3-b]pyridine. [Link]
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PubChemLite. 4-iodo-5-(trifluoromethyl)-1h-pyrrolo[2,3-b]pyridine (C8H4F3IN2). [Link]
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Wang, et al. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Adv., 2021, 11, 23456-23464. [Link]
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